
trans-9,10-Dihydro-9,10-dihydroxybenzo(b)fluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-9,10-Dihydro-9,10-dihydroxybenzo(b)fluoranthene: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(b)fluoranthene, which is an environmental pollutant found in combustion products such as cigarette smoke and vehicle exhaust. This compound is of interest due to its potential biological activity and its role in the formation of DNA adducts, which are linked to carcinogenesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-9,10-dihydro-9,10-dihydroxybenzo(b)fluoranthene typically involves the catalytic hydrogenation of benzo(b)fluoranthene followed by dihydroxylation. The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures. The dihydroxylation step can be achieved using osmium tetroxide or potassium permanganate as oxidizing agents .
Industrial Production Methods: the general principles of catalytic hydrogenation and dihydroxylation would apply if scaled up for industrial purposes .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-9,10-Dihydro-9,10-dihydroxybenzo(b)fluoranthene can undergo further oxidation to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced back to benzo(b)fluoranthene under certain conditions.
Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized PAH derivatives.
Reduction: Benzo(b)fluoranthene.
Substitution: Halogenated or nitrated derivatives of the parent compound.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a model compound to study the metabolism of PAHs and their derivatives.
- Investigated for its role in the formation of DNA adducts and its potential mutagenic effects .
Biology:
- Studied for its interactions with cellular components, particularly DNA, and its potential to induce genetic mutations .
Medicine:
- Research into its carcinogenic potential and its role in cancer development.
- Potential use in developing biomarkers for exposure to environmental pollutants .
Industry:
Mecanismo De Acción
Mechanism: trans-9,10-Dihydro-9,10-dihydroxybenzo(b)fluoranthene exerts its effects primarily through the formation of DNA adducts. These adducts are formed when the compound or its metabolites covalently bind to DNA, causing mutations that can lead to carcinogenesis .
Molecular Targets and Pathways:
DNA: The primary target, leading to the formation of adducts.
Enzymatic Pathways: Involves cytochrome P450 enzymes that metabolize the compound into reactive intermediates capable of binding to DNA.
Comparación Con Compuestos Similares
Benzo(a)pyrene: Another PAH with similar carcinogenic properties.
Benzo(k)fluoranthene: Similar structure and biological activity.
Dibenz(a,h)anthracene: Another PAH with known mutagenic effects.
Uniqueness: trans-9,10-Dihydro-9,10-dihydroxybenzo(b)fluoranthene is unique due to its specific metabolic pathway and the particular DNA adducts it forms. Its study provides insights into the mechanisms of PAH-induced carcinogenesis and the role of specific metabolites in this process .
Propiedades
Número CAS |
77060-93-6 |
|---|---|
Fórmula molecular |
C20H14O2 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
(16S,17S)-pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13(18),14-nonaene-16,17-diol |
InChI |
InChI=1S/C20H14O2/c21-18-9-8-13-15-7-3-6-14-11-4-1-2-5-12(11)16(19(14)15)10-17(13)20(18)22/h1-10,18,20-22H/t18-,20-/m0/s1 |
Clave InChI |
YLNWBCYXHFQMPV-ICSRJNTNSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC5=C4C=C[C@@H]([C@H]5O)O |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC5=C4C=CC(C5O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



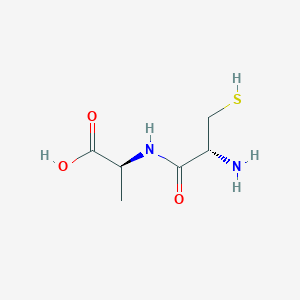
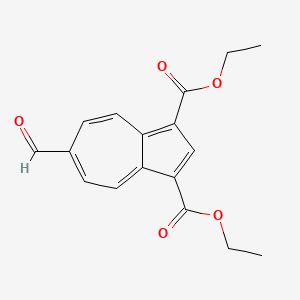
![2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14439490.png)
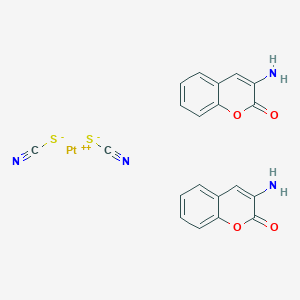
![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)
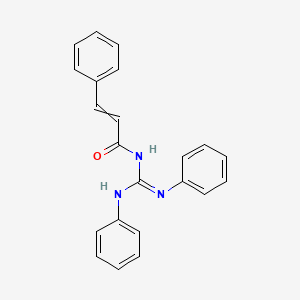
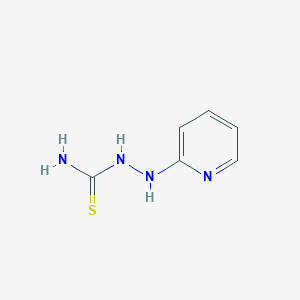
![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
![N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea](/img/structure/B14439519.png)
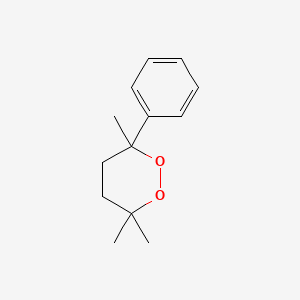
![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)
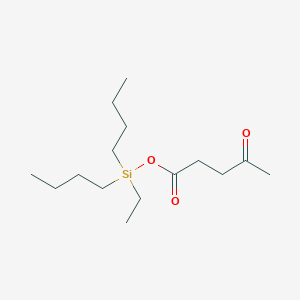
![N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide](/img/structure/B14439538.png)
